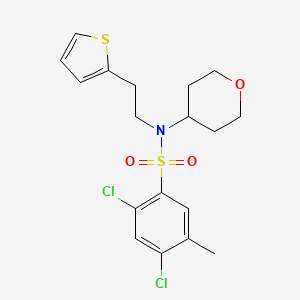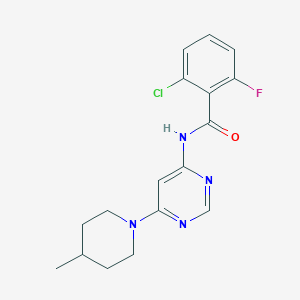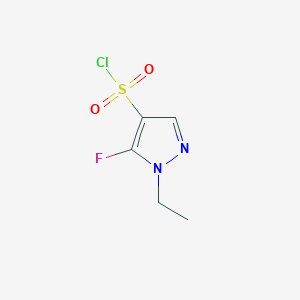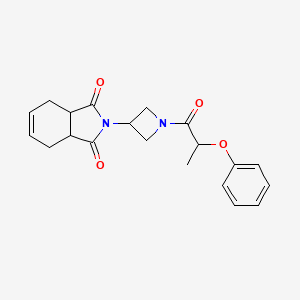![molecular formula C18H14F2N2OS B2381700 1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one CAS No. 899759-74-1](/img/structure/B2381700.png)
1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one, also known as DFP-10825, is a novel small molecule compound that has garnered attention in the scientific community for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
Molecular Conformations and Hydrogen Bonding
Research on closely related pyrazole compounds, such as 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, has focused on understanding their molecular conformations and hydrogen bonding. These compounds exhibit varied molecular conformations and hydrogen bonding patterns, which are crucial for their chemical behavior and potential applications (Sagar et al., 2017).
Antimicrobial and Antioxidant Activities
Another study on pyrazole derivatives highlighted the synthesis of new compounds with potential antimicrobial and antioxidant activities. These compounds, including various 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde, exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. Their antibacterial effects were supported by molecular docking studies (Bhat et al., 2016).
Chemoprotective Properties
A study on 1,2-dithiol-3-thiones, a class of compounds related to pyrazoles, demonstrated their chemoprotective properties. These compounds, including variants with pyrazinyl groups, induced NAD(P)H:quinone reductase activity and elevated glutathione levels in cells, enhancing their detoxification potential. This research provides insights into the chemoprotective mechanisms of such compounds (De Long et al., 1986).
Anti-Cancer Potential
Research into pyrazole compounds also includes exploring their potential as anti-cancer agents. A study on two novel pyrazole compounds, including their synthesis, electronic structure, and physico-chemical properties, suggested potential negative responses against human microsomal prostaglandin E synthase 1, indicating their potential use in cancer therapy (Thomas et al., 2019).
Tuberculostatic Activity
Derivatives of pyrazoles have been studied for their tuberculostatic activity. The planarity of these compounds, such as mono- and diesters of 3-(pyrazin-2-ylcarbonyl)dithiocarbazic acid, appears crucial for their effectiveness against Mycobacterium tuberculosis (Szczesio et al., 2011).
Catalytic Applications
A study on amino-functionalized ionic liquids demonstrated their use as catalytically active solvents in the microwave-assisted synthesis of 4H-pyrans derivatives, suggesting potential applications in green chemistry and catalysis (Peng & Song, 2007).
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-12-2-4-13(5-3-12)11-24-17-18(23)22(9-8-21-17)14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEDMZBFCMJQOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)
![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)